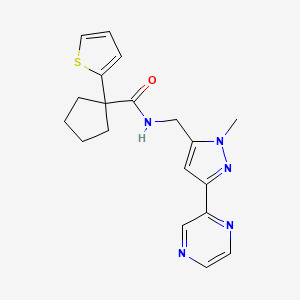![molecular formula C10H9NO5 B2649906 1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone CAS No. 57672-32-9](/img/structure/B2649906.png)
1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone is an organic compound with a complex structure that includes a nitro group and a dioxin ring
Méthodes De Préparation
The synthesis of 1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone typically involves the nitration of 2,3-dihydro-1,4-benzodioxin followed by acetylation. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid for the nitration step. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Applications De Recherche Scientifique
1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes through oxidative stress and enzyme inhibition .
Comparaison Avec Des Composés Similaires
1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone can be compared with other similar compounds such as:
6-Nitro-1,4-Benzodioxane: Similar structure but different functional groups.
2,3-Dihydro-1,4-Benzodioxine-6-Carbaldehyde: Different substituents on the dioxin ring.
N-(7-Nitro-2,3-Dihydro-Benzo[1,4]Dioxin-6-Yl)-2-Phenyl-Acetamide:
Propriétés
IUPAC Name |
1-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-6(12)7-4-9-10(16-3-2-15-9)5-8(7)11(13)14/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHONNSYOVXZDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2649823.png)


![4-(2-chlorophenyl)-6-(2-methoxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2649828.png)
![tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2649832.png)

![N-(2-bromo-4-methylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2649836.png)


![3-(4-Fluorobenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2649841.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2649842.png)



